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Compound of Interest

Compound Name: 1-Boc-5-Methyl-3-formylindole

CAS No.: 914348-94-0

Cat. No.: B1519848

Get Quote

Indole derivatives are privileged structures, forming the core of numerous natural products and pharmaceuticals.[1][2] The strategic functionalization o

nucleus is paramount for modulating biological activity. 1-Boc-5-methyl-3-formylindole serves as a highly versatile platform for such endeavors. The

group not only protects the indole nitrogen from unwanted side reactions but also enhances the nucleophilicity of the C3 position, facilitating its initial

functionalization. The 3-formyl group is a linchpin for a vast array of chemical transformations, including C-C and C-N bond formations, reductions, an

[3] This guide will illuminate the synthetic pathways originating from this crucial aldehyde functionality.

Synthesis: The Vilsmeier-Haack Approach
The most direct and widely adopted method for the synthesis of 1-Boc-5-methyl-3-formylindole is the Vilsmeier-Haack formylation of N-Boc-5-meth

reaction leverages the high electron density at the C3 position of the indole ring for electrophilic substitution.

Mechanistic Rationale
The Vilsmeier-Haack reaction involves the formation of a chloroiminium ion, known as the Vilsmeier reagent, from the reaction of a substituted amide 

N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[4][5][6] This iminium ion is a mild electrophile, perfectly suited for reacting with e

aromatic systems like indoles.[5][7] The N-Boc group prevents formylation at the nitrogen atom and further activates the pyrrole ring towards electrop

The reaction proceeds via an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt during aqueous worku

the final aldehyde.[6]
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Caption: Vilsmeier-Haack formylation workflow.

Experimental Protocol: Synthesis of 1-Boc-5-methyl-3-formylindole
This protocol is a representative procedure adapted from established methodologies.[8]
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhyd

dimethylformamide (DMF, 5 equivalents).

Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, ensuring

temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

Indole Addition: Dissolve 1-Boc-5-methylindole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatograp

Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice containing an aqueous solutio

acetate. Stir vigorously until the intermediate iminium salt is fully hydrolyzed (approx. 1 hour).

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced press

the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-Boc-5-methyl-3-formylindole a

Parameter Typical Value Notes

Yield 75-90%
Highly dependent on reaction conditions and purity 

reagents.

Appearance White to pale yellow solid -

¹H NMR (CDCl₃)
δ ~9.9 (s, 1H, -CHO), 8.1 (s, 1H, Ar-H), 1.7 (s, 9H, -

C(CH₃)₃)

Chemical shifts may vary slightly based on solvent 

instrument.

Reactivity at the 3-Formyl Position: A Gateway to Diversity
The aldehyde functionality at the C3 position is the primary hub of reactivity, enabling a wide range of synthetic elaborations.
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Caption: Major reaction pathways from the 3-formyl group.

Reductive Amination
Direct reductive amination is a powerful and efficient method for synthesizing substituted amines, which are prevalent motifs in pharmaceuticals.[9] Th

reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ.

Causality: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over stronger agents like sodium bo

(NaBH₄). This is because NaBH(OAc)₃ is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than the sta
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aldehyde.[10] This selectivity prevents the competitive reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the des

The reaction is typically run in mildly acidic conditions (using acetic acid) to promote imine formation without degrading the acid-labile Boc group.

Experimental Protocol: Synthesis of a 3-(Aminomethyl)indole Derivative

Setup: To a round-bottom flask, add 1-Boc-5-methyl-3-formylindole (1 equivalent), the desired primary or secondary amine (1.1 equivalents), and

dichloromethane (DCM) as the solvent.

Imine Formation: Add acetic acid (2 equivalents) and stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution.

Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, an

the aqueous layer with DCM.

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig reaction and its HWE variant are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[11] These reactions provide

access to 3-vinylindole derivatives, which are valuable precursors for cycloaddition reactions and polymerizations.

Causality: The Wittig reaction utilizes a phosphonium ylide, while the HWE reaction uses a phosphonate carbanion. The HWE reaction is often advan

the byproduct (a water-soluble phosphate ester) is easily removed during aqueous workup, simplifying purification compared to the triphenylphosphin

generated in the Wittig reaction. Furthermore, HWE reactions using stabilized ylides typically show high E-selectivity for the resulting alkene.

Experimental Protocol: Synthesis of a 3-Vinylindole via Wittig Reaction

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphe

°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise until the characteristic orange/red color of the ylide persists.

Aldehyde Addition: Dissolve 1-Boc-5-methyl-3-formylindole (1 equivalent) in anhydrous THF and add it slowly to the ylide solution at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromato

separate the alkene product from the triphenylphosphine oxide byproduct.

Cycloaddition Reactions
The indole nucleus, particularly when functionalized with an electron-withdrawing group at the C3 position and an alkene, can participate in cycloaddi

reactions. The 3-vinylindole derivatives synthesized via the Wittig reaction can act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloa

Mechanistic Insight: For instance, a 1,3-dipolar cycloaddition can occur between an azomethine ylide (generated in situ from an amino acid and an al

the alkene moiety of a 3-vinylindole derivative.[12][13] This provides a convergent route to complex polycyclic indole alkaloids, such as those with a

pyrroloindoline core.[14] The regioselectivity and stereoselectivity of these reactions are often controlled by the electronic nature and steric hindrance

substituents on both the dipole and the dipolarophile.

Conclusion and Future Outlook
1-Boc-5-methyl-3-formylindole is a testament to the power of strategic molecular design. Its reactivity is a well-orchestrated interplay of protecting g

strategy and inherent electronic properties. The 3-formyl group serves as a versatile handle, enabling access to a vast chemical space of amines, alc

alkenes, and carboxylic acids. These derivatives are crucial building blocks in the synthesis of complex molecules with significant biological activity. A
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methodologies continue to advance, the application of this scaffold in areas such as asymmetric catalysis, flow chemistry, and the development of nov

is expected to expand, further solidifying its importance in the chemical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific e
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setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
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